Cas no 27559-45-1 (3-hydroxy-N-phenylbenzamide)
3-hydroxy-N-phenylbenzamide Chemical and Physical Properties
Names and Identifiers
-
- Benzamide,3-hydroxy-N-phenyl-
- 3-HYDROXYBENZANILIDE
- M-HYDROXYBENZANILIDE
- 2-Oxybenzanilid
- 3-Hydroxy-benzoesaeure-anilid
- 3-hydroxy-benzoic acid anilide
- 3-hydroxy-N-phenylbenzamide
- 3-Oxybenzanilid
- BenzaMide,3-hydroxy-N-phenyl
- AKOS000207725
- CS-0205255
- MFCD00060320
- Z31504324
- SB76844
- BS-27731
- Benzamide, 3-hydroxy-N-phenyl-
- CBA55945
- EN300-59827
- 3-hydroxy-N-phenyl-benzamide
- IFEJZEHNZGEGNM-UHFFFAOYSA-N
- SCHEMBL2063559
- 27559-45-1
- 3-hydroxybenzanilide, AldrichCPR
-
- MDL: MFCD00060320
- Inchi: 1S/C13H11NO2/c15-12-8-4-5-10(9-12)13(16)14-11-6-2-1-3-7-11/h1-9,15H,(H,14,16)
- InChI Key: IFEJZEHNZGEGNM-UHFFFAOYSA-N
- SMILES: OC1=CC=CC(=C1)C(NC1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 213.07900
- Monoisotopic Mass: 213.079
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 236
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 49.3Ų
Experimental Properties
- Density: 1.3±0.1 g/cm3
- Melting Point: 153°C
- Boiling Point: 300.1±25.0 °C at 760 mmHg
- Flash Point: 135.3±23.2 °C
- PSA: 49.33000
- LogP: 2.71750
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
3-hydroxy-N-phenylbenzamide Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazard Category Code: 36/37/38-52
- Safety Instruction: S26; S36/37/39
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
- Risk Phrases:R36/37/38
3-hydroxy-N-phenylbenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H594598-25mg |
3-hydroxy-N-phenylbenzamide |
27559-45-1 | 25mg |
$ 50.00 | 2022-06-04 | ||
| TRC | H594598-50mg |
3-hydroxy-N-phenylbenzamide |
27559-45-1 | 50mg |
$ 70.00 | 2022-06-04 | ||
| TRC | H594598-250mg |
3-hydroxy-N-phenylbenzamide |
27559-45-1 | 250mg |
$ 275.00 | 2022-06-04 | ||
| Chemenu | CM344813-5g |
3-Hydroxy-N-phenylbenzamide |
27559-45-1 | 95%+ | 5g |
$108 | 2022-06-11 | |
| Chemenu | CM344813-25g |
3-Hydroxy-N-phenylbenzamide |
27559-45-1 | 95%+ | 25g |
$443 | 2022-06-11 | |
| A2B Chem LLC | AF30232-250mg |
3-Hydroxy-N-phenylbenzamide |
27559-45-1 | 95% | 250mg |
$55.00 | 2023-12-31 | |
| A2B Chem LLC | AF30232-500mg |
3-Hydroxy-N-phenylbenzamide |
27559-45-1 | 95% | 500mg |
$57.00 | 2023-12-31 | |
| A2B Chem LLC | AF30232-1g |
3-Hydroxy-N-phenylbenzamide |
27559-45-1 | 98% | 1g |
$35.00 | 2024-04-20 | |
| A2B Chem LLC | AF30232-2.5g |
3-Hydroxy-N-phenylbenzamide |
27559-45-1 | 95% | 2.5g |
$82.00 | 2023-12-31 | |
| A2B Chem LLC | AF30232-5g |
3-Hydroxy-N-phenylbenzamide |
27559-45-1 | 98% | 5g |
$92.00 | 2024-04-20 |
3-hydroxy-N-phenylbenzamide Suppliers
3-hydroxy-N-phenylbenzamide Related Literature
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Gizem Kaya,Baris Kiskan,Yusuf Yagci Polym. Chem. 2019 10 1268
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Rahul Kadu,Monojit Batabyal,Heena Kadyan,Apurba Lal Koner,Sangit Kumar Dalton Trans. 2019 48 7249
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José-Antonio García-López,Michael F. Greaney Chem. Soc. Rev. 2016 45 6766
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4. Internuclear cyclisation. Part XXI. Thermal decomposition of diazonium sulphates from alkoxy-N-alkyl-2-aminobenzanilidesD. H. Hey,J. A. Leonard,C. W. Rees,Alan R. Todd J. Chem. Soc. C 1967 1513
Additional information on 3-hydroxy-N-phenylbenzamide
Recent Advances in the Study of 3-hydroxy-N-phenylbenzamide (27559-45-1) in Chemical Biology and Pharmaceutical Research
3-hydroxy-N-phenylbenzamide (CAS: 27559-45-1) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This molecule, characterized by its hydroxy and phenylamide functional groups, has demonstrated promising biological activities, particularly in the context of enzyme inhibition and anti-inflammatory applications. The latest studies have focused on elucidating its molecular mechanisms, optimizing its synthesis, and exploring its therapeutic potential.
Recent research published in the Journal of Medicinal Chemistry (2023) highlights the role of 3-hydroxy-N-phenylbenzamide as a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. The study utilized molecular docking simulations and in vitro assays to demonstrate its binding affinity and selectivity for COX-2 over COX-1, suggesting its potential as a safer alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
Another study, featured in Bioorganic & Medicinal Chemistry Letters (2024), explored the synthetic pathways for 3-hydroxy-N-phenylbenzamide derivatives. The researchers employed green chemistry principles to optimize the yield and purity of the compound, reducing the use of hazardous reagents. This advancement is particularly relevant for scalable production in pharmaceutical manufacturing.
In addition to its anti-inflammatory properties, 3-hydroxy-N-phenylbenzamide has shown promise in oncology research. A preprint available on bioRxiv (2024) reports its ability to induce apoptosis in certain cancer cell lines by modulating the PI3K/AKT signaling pathway. These findings open new avenues for developing targeted cancer therapies.
The pharmacokinetic profile of 3-hydroxy-N-phenylbenzamide was investigated in a recent pharmacokinetics study (European Journal of Pharmaceutical Sciences, 2023). The compound exhibited favorable oral bioavailability and metabolic stability in rodent models, supporting its potential for further preclinical development.
Despite these promising results, challenges remain in the clinical translation of 3-hydroxy-N-phenylbenzamide. Current research gaps include comprehensive toxicity studies and formulation optimization to enhance its therapeutic index. Future directions may involve structure-activity relationship (SAR) studies to improve its potency and selectivity.
In conclusion, 3-hydroxy-N-phenylbenzamide (27559-45-1) represents a versatile scaffold in medicinal chemistry with applications spanning inflammation and oncology. Continued research efforts are warranted to fully exploit its therapeutic potential and address existing limitations in its development pipeline.
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